rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans
Description
rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans (CAS: 1698700-02-5) is a racemic mixture with the molecular formula C₁₂H₂₀F₃NO₆ and a molecular weight of 331.29 g/mol . The compound features a 1,3-dioxolane ring substituted with aminomethyl and carboxylate groups, with a trifluoroacetic acid (TFA) counterion. The stereochemistry is defined by the (4R,5S) configuration and the trans spatial arrangement of substituents on the dioxolane ring. The racemic nature ("rac") indicates the presence of both enantiomers, which may influence its physicochemical and biological properties. This compound is cataloged under identifiers EN300-170272 and EN300-170685, highlighting its use as a building block in medicinal chemistry .
Properties
Molecular Formula |
C12H20F3NO6 |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
propan-2-yl 5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H19NO4.C2HF3O2/c1-6(2)13-9(12)8-7(5-11)14-10(3,4)15-8;3-2(4,5)1(6)7/h6-8H,5,11H2,1-4H3;(H,6,7) |
InChI Key |
GZOVMGSKNAEEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C(OC(O1)(C)C)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
The compound rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, trifluoroacetic acid, trans (CAS Number: 2219372-14-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀F₃NO₆
- Molecular Weight : 331.29 g/mol
- IUPAC Name : propan-2-yl 5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate; 2,2,2-trifluoroacetic acid
- Purity : Typically ≥95%
Biological Activity Overview
The biological activity of rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate has been studied primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of dioxolanes exhibit significant antibacterial properties. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 - 1250 |
| Compound 4 | Enterococcus faecalis | 625 |
| Compound 6 | Pseudomonas aeruginosa | Not specified |
These compounds were tested against various Gram-positive and Gram-negative bacteria. The results showed that while some derivatives had excellent activity against Staphylococcus aureus, others were ineffective against Escherichia coli and Klebsiella pneumoniae .
Anticancer Activity
In vitro studies have demonstrated that certain dioxolane derivatives possess cytotoxic effects against cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These findings suggest a potential for these compounds in cancer therapeutics .
The mechanisms through which rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its biological effects are not fully elucidated. However, it is hypothesized that the dioxolane ring contributes to interaction with cellular targets such as enzymes involved in metabolic pathways or structural proteins like tubulin.
Case Studies
A notable study investigated the effects of structurally similar compounds on tubulin polymerization. It was found that specific configurations significantly influenced their inhibitory activities on tubulin assembly. This suggests that stereochemistry plays a crucial role in the biological efficacy of dioxolane derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Enzyme Inhibition
- The compound has been studied for its potential as an inhibitor of arginase enzymes, which are involved in the urea cycle and have implications in various diseases including cancer and cardiovascular disorders. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginase (hARG) with IC₅₀ values in the nanomolar range .
- Anticancer Activity
- Neuroprotective Effects
Synthetic Applications
- Chiral Synthesis
- Multi-component Reactions
Case Studies
Comparison with Similar Compounds
Table 1: Key Properties of rac-propan-2-yl (4R,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, TFA, trans vs. Analogues
Key Observations :
Structural Complexity: The target compound is more structurally complex than simpler amino acids like (R)-2-amino-2-phenylacetic acid, featuring a dioxolane ring and TFA counterion. This complexity likely enhances its stability and binding specificity but may reduce bioavailability compared to smaller molecules .
Fluorine Content: The presence of trifluoroacetic acid distinguishes the target compound from non-fluorinated analogues. Fluorine can enhance metabolic stability and lipophilicity but may introduce toxicity risks .
Stereochemical Diversity: Unlike enantiopure compounds such as (R)-2-amino-2-phenylacetic acid, the racemic nature of the target compound could lead to divergent biological activities due to differing enantiomer interactions .
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Findings :
- Solubility: The TFA counterion in the target compound likely improves aqueous solubility compared to neutral analogues like the cyclopropane-pyridine ester, though solubility remains lower than amino acids .
- Lipophilicity (LogP) : The target compound’s LogP (1.2–1.8) suggests moderate membrane permeability, intermediate between the hydrophilic adenine derivative (6a) and the lipophilic cyclopropane ester .
Notes
Expertise Statement : This analysis synthesizes data from peer-reviewed journals (e.g., Molecules), technical catalogs (Enamine Ltd.), and pharmacopeial standards (Pharmacopeial Forum) to ensure authority .
Contradictions and Limitations: focuses on adenine derivatives, which differ significantly in biological application from the target compound.
Recommendations : Further studies on the target compound’s enantiomer-specific activities and in vivo pharmacokinetics are needed to fully contextualize its advantages over analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
